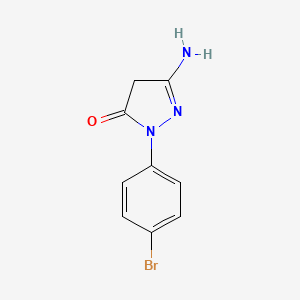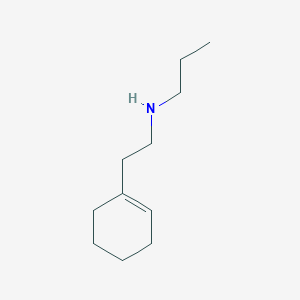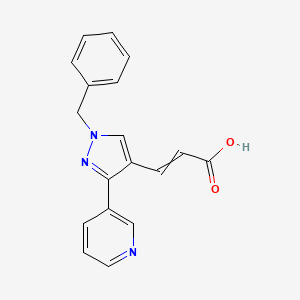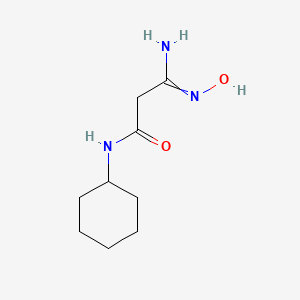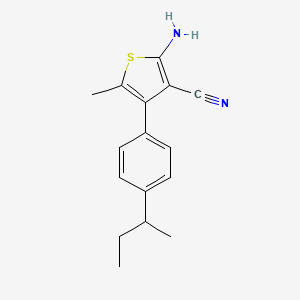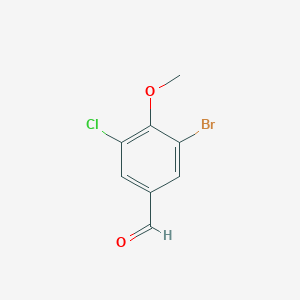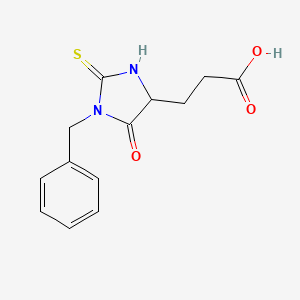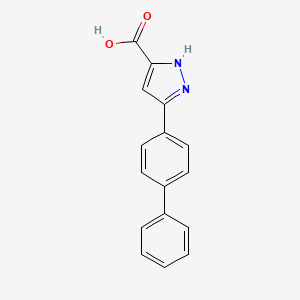
5-Biphenyl-4-yl-1H-pyrazol-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. The papers provided discuss various pyrazole derivatives, their synthesis, structural analysis, and potential applications, particularly as angiotensin II receptor antagonists, which are important in the treatment of hypertension .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product . Similarly, the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved a cyclocondensation reaction followed by further functionalization reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using XRD and compared with DFT calculations . The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization to introduce different substituents that can modulate their biological activity. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, spectroscopic characteristics, and nonlinear optical properties, are crucial for their potential applications. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C and exhibited interesting nonlinear optical properties . The spectroscopic properties, including FT-IR and NMR, are often used to confirm the structures of synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Entzündungstherapie
Pyrazol-Biomoleküle wurden auch zur Behandlung von Entzündungen eingesetzt . Sie haben ein breites therapeutisches Profil, einschließlich entzündungshemmender Eigenschaften . Das gemeldete Potenzial von pyrazolhaltigen Verbindungen bei der Behandlung von Entzündungen wird oft in Bezug auf die %ige Hemmung der Entzündung erwähnt .
Antimikrobielle Aktivität
Pyrazolderivate haben eine antimikrobielle Aktivität gezeigt . Zum Beispiel wurde eine neuartige Sequenz von Pyrazol-Thiobarbitursäure-Analoga untersucht, und Verbindung 44 war am aktivsten gegen C. albicans, S. aureus, B. subtilis und E. faecalis .
Arzneimittelentwicklung und -forschung
Pyrazol ist ein wichtiger Pharmakophor und ein privilegiertes Gerüst von immenser Bedeutung in der Arzneimittelentwicklung und -forschung . Es ist ein fünfgliedriger heterozyklischer Rest mit einem ausgedehnten therapeutischen Profil .
Synthese und Eigenschaften von Pyrazolen
Pyrazolhaltige Verbindungen stellen eine der einflussreichsten Familien von N-Heterocyclen dar, da sie sich aufgrund ihrer nachgewiesenen Anwendbarkeit und Vielseitigkeit als synthetische Zwischenprodukte bei der Herstellung relevanter Chemikalien in den Bereichen Biologie, physikalische Chemie, Materialwissenschaften und Industrie bewährt haben .
Biologische Aktivitäten
Pyrazolderivate sind eine spezielle Klasse von N-heterocyclischen Verbindungen, die einen heteroaromatischen Fünfring mit zwei benachbarten Stickstoffatomen in der Ringstruktur tragen . Diese Variationen verleihen den Pyrazolen vielfältige und wertvolle synthetische, biologische und photophysikalische Eigenschaften .
Zukünftige Richtungen
Pyrazoles, including “5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further and developing new synthetic techniques for pyrazole derivatives .
Eigenschaften
IUPAC Name |
3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSWJYJXKAHOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397734 |
Source


|
| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1037816-85-5 |
Source


|
| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
